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Compound of Interest

Compound Name: 2-Methylpropyl-2-D1 alcohol

CAS No.: 20440-13-5

Cat. No.: B3044117

Get Quote

In the landscape of pharmaceutical sciences, understanding a drug candidate's absorption,

distribution, metabolism, and excretion (ADME) profile is paramount. Isotopic labeling, the

practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone technique

for these investigations.[1] While radioactive isotopes have historically been used, stable

isotopes, such as deuterium (²H), offer the significant advantage of being non-radioactive,

thereby simplifying handling and disposal.

The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D)

bond compared to the native carbon-hydrogen (C-H) bond. This difference is the foundation of

the Kinetic Isotope Effect (KIE), where the rate of a chemical reaction, particularly one involving

C-H bond cleavage by metabolic enzymes, can be significantly slowed.[2] By strategically

placing deuterium at a known site of metabolism (a "soft spot"), medicinal chemists can design

molecules with improved pharmacokinetic properties, such as increased half-life, enhanced

bioavailability, or a redirected metabolic pathway that avoids the formation of toxic metabolites.

[3][4] 2-Methylpropyl-2-D1 alcohol serves as a fundamental building block and analytical tool

in the exploration of these principles.
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Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Methylpropyl-2-D1 alcohol
is essential for its effective use in experimental design. The primary difference from its non-

deuterated counterpart is its molecular weight. Other physical properties are largely

comparable.

Property Value Source

IUPAC Name 2-deuterio-2-methylpropan-1-ol PubChem

Synonyms
Isobutyl-2-d1 Alcohol,

Isobutanol-d1
C/D/N Isotopes[5]

CAS Number 20440-13-5 C/D/N Isotopes[5]

Molecular Formula (CH₃)₂CDCH₂OH C/D/N Isotopes[5]

Molecular Weight 75.13 g/mol PubChem

Density ~0.8 g/cm³ Guidechem[6]

Boiling Point ~105 °C at 760 mmHg Guidechem[6]

Flash Point ~28 °C Guidechem[6]

Isotopic Enrichment Typically ≥98 atom % D C/D/N Isotopes[5]

Appearance Colorless liquid

Synthesis and Purification
The synthesis of 2-Methylpropyl-2-D1 alcohol is most reliably achieved through the reduction

of a suitable carbonyl precursor, specifically isobutyraldehyde (2-methylpropanal), using a

deuterated reducing agent. This approach provides excellent regioselectivity, ensuring the

deuterium is incorporated specifically at the C-2 position.

Synthetic Strategy: The Logic of Reductive Deuteration
The choice of isobutyraldehyde as the starting material is strategic; it possesses the required

carbon skeleton and a carbonyl group at the C-1 position. The reduction of an aldehyde to a
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primary alcohol is a fundamental and high-yielding transformation in organic chemistry. By

employing a deuterium-donating reducing agent, the deuterium atom is precisely delivered to

the carbon that will become the C-2 position in the final alcohol product. Sodium borodeuteride

(NaBD₄) is the reagent of choice for this transformation due to its excellent functional group

tolerance, milder reactivity compared to agents like lithium aluminum deuteride, and ease of

handling.

Experimental Protocol: Synthesis
This protocol is a self-validating system designed for high isotopic incorporation and chemical

purity.

Reaction Setup: A 250 mL three-necked, round-bottom flask is oven-dried and assembled

while hot under a stream of dry nitrogen gas. The flask is equipped with a magnetic stir bar, a

nitrogen inlet, a dropping funnel, and a thermometer.

Reagent Preparation: In the flask, dissolve isobutyraldehyde (7.21 g, 0.10 mol) in 100 mL of

anhydrous methanol. Cool the solution to 0-5 °C using an ice-water bath.

Reductant Preparation: In a separate beaker, carefully dissolve sodium borodeuteride

(NaBD₄) (1.0 g, ~0.024 mol) in 20 mL of cold, anhydrous methanol. Rationale: Preparing the

solution separately and adding it slowly allows for controlled reaction temperature,

preventing potential side reactions.

Reductive Deuteration: Add the NaBD₄ solution to the dropping funnel and add it dropwise to

the stirred isobutyraldehyde solution over 30-45 minutes, ensuring the internal temperature

does not exceed 10 °C.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the

starting aldehyde.

Quenching: Carefully quench the reaction by slowly adding 20 mL of 2 M hydrochloric acid

(HCl) dropwise at 0-5 °C to neutralize the excess reducing agent and the resulting alkoxide.

Purification Protocol
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Solvent Removal: Remove the bulk of the methanol solvent using a rotary evaporator.

Aqueous Workup: Transfer the remaining aqueous residue to a separatory funnel. Add 50

mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic

layer.

Extraction: Extract the aqueous layer two more times with 25 mL portions of diethyl ether.

Combine all organic extracts. Rationale: Multiple extractions ensure maximum recovery of

the alcohol product from the aqueous phase.

Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate

solution to remove any residual acid, followed by 50 mL of brine to remove residual water.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄),

filter, and rinse the drying agent with a small amount of fresh diethyl ether.

Final Purification: Remove the diethyl ether via rotary evaporation. The resulting crude

alcohol can be purified by fractional distillation to yield pure 2-Methylpropyl-2-D1 alcohol.

Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of 2-Methylpropyl-2-D1 alcohol.
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Structural Elucidation and Quality Control
Confirming the identity, isotopic enrichment, and chemical purity of the synthesized material is

a non-negotiable step. A multi-technique analytical approach is required for a complete and

trustworthy characterization.[7]

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR is the most powerful tool for confirming the precise location of the deuterium label.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of the unlabeled isobutanol shows a

characteristic nonet (a multiplet with 9 peaks) around 1.8 ppm corresponding to the single

proton at the C-2 position. In the successfully deuterated product, this signal will be absent.

The absence of this signal is the primary and most direct evidence of successful deuteration

at the target position. Other signals for the methyl protons (a doublet) and the methylene

protons (a doublet) will remain, though their splitting patterns may simplify slightly due to the

absence of coupling to the C-2 proton.

²H NMR (61 MHz, CHCl₃): A deuterium NMR spectrum can be acquired to directly observe

the incorporated label. A single resonance corresponding to the deuterium at the C-2 position

will be observed, confirming its presence.[8]

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show the expected four signals. The

signal for the C-2 carbon will exhibit a characteristic triplet splitting pattern due to coupling

with the single deuterium atom (spin I=1), and its intensity will be significantly lower. This

provides further confirmation of the label's location.

Protocol 2: Mass Spectrometry (MS)
Mass spectrometry confirms the mass increase due to deuterium incorporation.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Expected Result: The molecular ion peak (M⁺) for unlabeled isobutanol is at m/z = 74. For 2-
Methylpropyl-2-D1 alcohol, the molecular ion peak will be observed at m/z = 75. The

relative intensities of the m/z 74 and 75 peaks can be used to calculate the isotopic
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enrichment. The fragmentation pattern should be consistent with that of isobutanol, with key

fragments shifted by one mass unit where the deuterium is retained.

Protocol 3: Gas Chromatography (GC) for Purity
Assessment

Method: A standard GC with a Flame Ionization Detector (FID) and a suitable capillary

column (e.g., DB-5) is used.

Purpose: GC-FID is used to determine the chemical purity of the final product. The sample is

analyzed to ensure the absence of starting material (isobutyraldehyde), solvent residues,

and any side products. The purity is determined by the area percentage of the main product

peak. A purity of >99% is typically desired.

Characterization Workflow

Analytical Workflow

Synthesized Product

NMR Spectroscopy
(1H, 2H, 13C)

GC-MS Analysis

GC-FID Analysis

R1Confirms Label Position

R2Confirms Isotopic Enrichment

R3Determines Chemical Purity

Click to download full resolution via product page

Caption: A multi-pronged workflow for the complete characterization of the final product.

Applications in Pharmaceutical Research
The utility of 2-Methylpropyl-2-D1 alcohol extends across several critical areas of drug

discovery and development.
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Application 1: Internal Standard for Bioanalytical Assays
In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS co-

elutes with the analyte but is distinguished by its higher mass. Because it behaves identically to

the analyte during sample extraction, chromatography, and ionization, it perfectly compensates

for any sample loss or matrix effects, leading to highly accurate and precise quantification. 2-
Methylpropyl-2-D1 alcohol is an ideal internal standard for the quantification of isobutanol in

biological matrices (e.g., plasma, urine) or for a drug that contains an isobutyl moiety and is

expected to produce isobutanol as a metabolite.

Application 2: Mechanistic Studies in Drug Metabolism
This compound can be used as a tracer to elucidate the metabolic fate of drugs containing an

isobutyl group.[9] For instance, if a new chemical entity (NCE) possesses an isobutyl ester, it

might be hydrolyzed in vivo to release isobutanol. By administering the deuterated version of

the NCE (labeled at the isobutyl group), researchers can track the appearance of 2-
Methylpropyl-2-D1 alcohol in circulation. This confirms the metabolic pathway and allows for

quantification of the extent of hydrolysis.

Drug with Isobutyl Ester
(Deuterium Labeled)

In Vivo Hydrolysis
(Esterase Enzymes)

Active Drug Core 2-Methylpropyl-2-D1 Alcohol
(Detected by LC-MS/MS)

Click to download full resolution via product page

Caption: Tracing a deuterated isobutyl moiety through in vivo metabolism.
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Application 3: Investigating the Kinetic Isotope Effect
(KIE)
One of the most powerful applications is in probing metabolic stability. If a drug is metabolized

via oxidation at the tertiary carbon of an isobutyl group, replacing the hydrogen at that position

with deuterium can slow down this metabolic process. By comparing the rate of metabolism of

the deuterated drug versus its non-deuterated parent in liver microsomes or hepatocytes,

scientists can quantify the KIE.[2] A significant KIE (kH/kD > 2) indicates that C-H bond

cleavage is a rate-determining step in the metabolism. This insight is invaluable; it suggests

that deuteration at this site could be a viable strategy to increase the drug's half-life and reduce

metabolic clearance in humans.[3]

Storage and Stability
2-Methylpropyl-2-D1 alcohol is classified as a flammable liquid.[5] It should be stored at room

temperature in a tightly sealed container in a well-ventilated area, away from sources of

ignition. It is stable under recommended storage conditions; however, after extended periods

(e.g., three years), it is advisable to re-analyze the material for chemical purity before use.[5]

Conclusion
2-Methylpropyl-2-D1 alcohol is more than just a deuterated solvent; it is a precision tool for

the modern pharmaceutical scientist. Its value lies in its ability to provide unambiguous answers

to complex questions in drug metabolism and pharmacokinetics. Through reliable synthesis

and rigorous characterization, as detailed in this guide, researchers can confidently employ this

compound to develop more accurate bioanalytical methods, clearly define metabolic pathways,

and strategically design next-generation drug candidates with superior safety and efficacy

profiles.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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